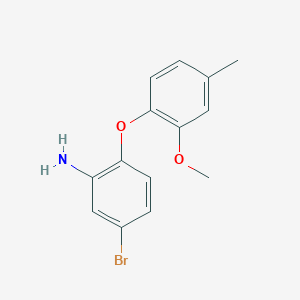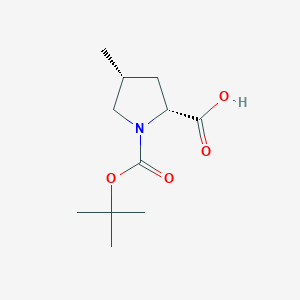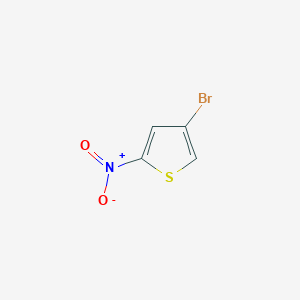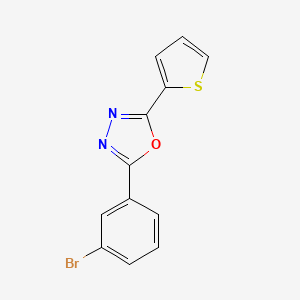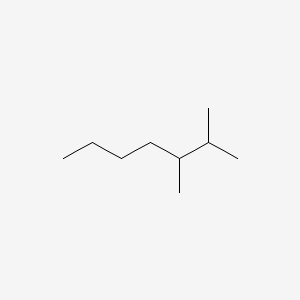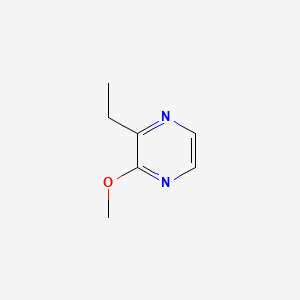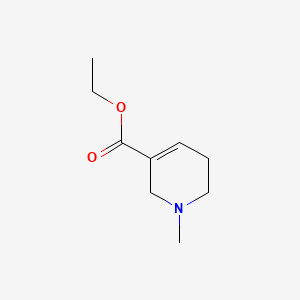
2,5-Dibromoisonicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of brominated aromatic compounds is often achieved through direct halogenation reactions. For instance, the synthesis of 5-bromo-2,2'-bipyridine and 5,5'-dibromo-2,2'-bipyridine is reported through the direct bromination of 2,2'-bipyridine hydrobromide salt . Similarly, 2,5-Dibromoisonicotinaldehyde could potentially be synthesized through direct bromination of isonicotinaldehyde under appropriate conditions. The use of radical decarboxylative bromination for the synthesis of related compounds also suggests alternative synthetic routes that could be explored for 2,5-Dibromoisonicotinaldehyde .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be characterized by techniques such as X-ray crystallography. For example, the structural characterization of dibromo- and hexabromoporphyrins was achieved using this method . The molecular structure of 2,5-Dibromoisonicotinaldehyde would likely show the influence of the bromine atoms on the electronic distribution within the aromatic ring, potentially affecting its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Brominated compounds are often used in organic synthesis due to their reactivity. For example, 2,3-dibromobenzonorbornadiene was used in the synthesis of benzoannelated trimers . The presence of bromine in 2,5-Dibromoisonicotinaldehyde would make it a candidate for use in various organic transformations, such as coupling reactions or as a precursor for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can vary widely depending on the specific structure and substitution pattern. For instance, the solubility, melting point, and stability can be influenced by the presence of bromine atoms. The papers provided do not offer direct information on the properties of 2,5-Dibromoisonicotinaldehyde, but by analogy to similar compounds, it can be inferred that the bromine atoms would increase its density and potentially its boiling point compared to the non-brominated parent compound .
Safety And Hazards
特性
IUPAC Name |
2,5-dibromopyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRBYBOKTOIPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649913 |
Source


|
| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromoisonicotinaldehyde | |
CAS RN |
959244-28-1 |
Source


|
| Record name | 2,5-Dibromopyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(4-Amino-2-fluorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B1293400.png)
